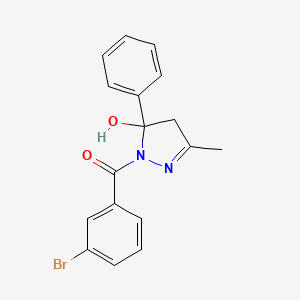
1-(3-bromobenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BRBMP, is a chemical compound with potential applications in scientific research. This compound has a unique structure that makes it suitable for various research purposes.
Wirkmechanismus
The mechanism of action of 1-(3-bromobenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the proliferation of cancer cells and induces apoptosis, a process of programmed cell death. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-bromobenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its unique structure, which allows for the exploration of various biological pathways and mechanisms. However, there are also some limitations to using this compound. One limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the potential toxicity of this compound has not been fully evaluated, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on 1-(3-bromobenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further explore its anti-inflammatory and anti-tumor properties and investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, future studies should focus on evaluating the safety and toxicity of this compound in animal models and human clinical trials.
In conclusion, this compound is a unique chemical compound with potential applications in scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and evaluate its safety in humans.
Synthesemethoden
The synthesis of 1-(3-bromobenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction between 3-bromobenzoyl chloride and 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a base. The reaction results in the formation of 1-(3-bromobenzoyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, which is then reduced to this compound using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-12-11-17(22,14-7-3-2-4-8-14)20(19-12)16(21)13-6-5-9-15(18)10-13/h2-10,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMPKRRRUQZSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

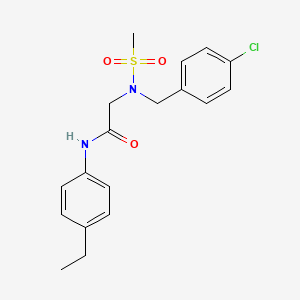
![1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
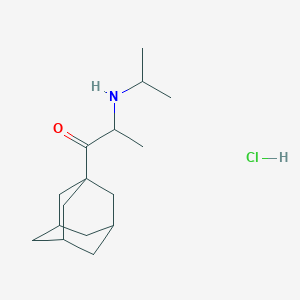
![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5220695.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)
![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
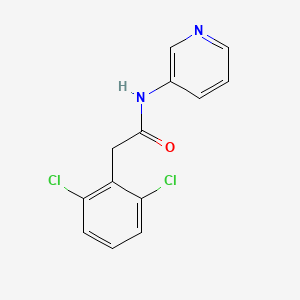
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)
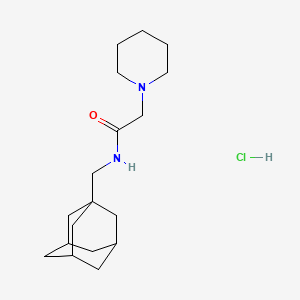
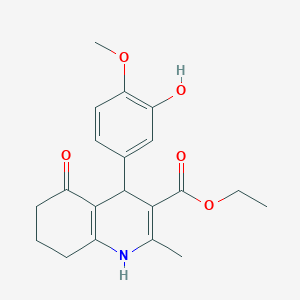
![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
